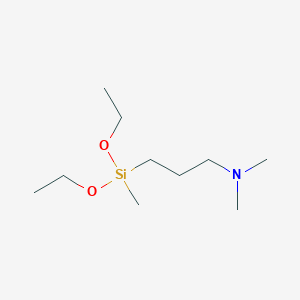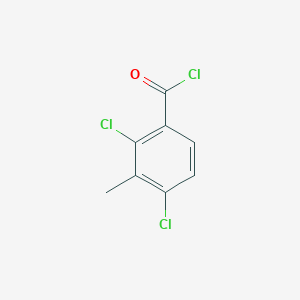![molecular formula C13H8ClIN2 B6302670 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine CAS No. 1628909-24-9](/img/structure/B6302670.png)
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine
Overview
Description
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group at the second position and an iodine atom at the third position of the imidazo[1,2-a]pyridine ring system. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is the VEGFR2 receptors . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is particularly important in the context of tumor growth and development, where angiogenesis can facilitate the supply of nutrients and oxygen to rapidly dividing cancer cells .
Mode of Action
The compound interacts with its target, the VEGFR2 receptors, potentially inhibiting tumor cell growth and angiogenesis . .
Biochemical Pathways
The compound’s interaction with VEGFR2 receptors suggests that it may affect the VEGF signaling pathway . This pathway is critical for angiogenesis and has been implicated in various pathological conditions, including cancer. By inhibiting VEGFR2, the compound could potentially disrupt this pathway, thereby inhibiting angiogenesis and tumor growth .
Result of Action
The compound’s action on VEGFR2 receptors and its potential inhibition of the VEGF signaling pathway suggest that it could have anti-angiogenic and anti-tumor effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and 4-chlorobenzaldehyde.
Formation of Imidazo[1,2-a]pyridine Core: The initial step involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core.
Iodination: The final step involves the iodination of the imidazo[1,2-a]pyridine core using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating in the presence of a base, such as potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 2-(4-chlorophenyl)-3-substituted imidazo[1,2-a]pyridines.
Oxidation Reactions: Products include oxo derivatives of the original compound.
Reduction Reactions: Products include deiodinated imidazo[1,2-a]pyridines.
Scientific Research Applications
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the iodine atom at the third position.
3-Iodoimidazo[1,2-a]pyridine: Lacks the chlorophenyl group at the second position.
2-Phenyl-3-iodoimidazo[1,2-a]pyridine: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the chlorophenyl group and the iodine atom, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold in drug discovery and other scientific applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJUGVYKHDMQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




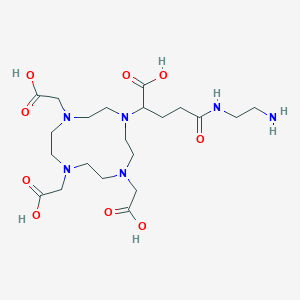

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)
![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)
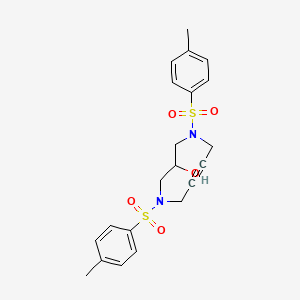


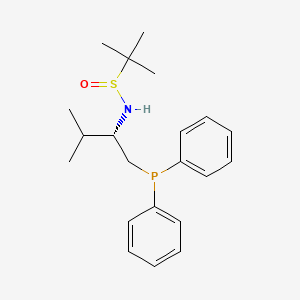
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
